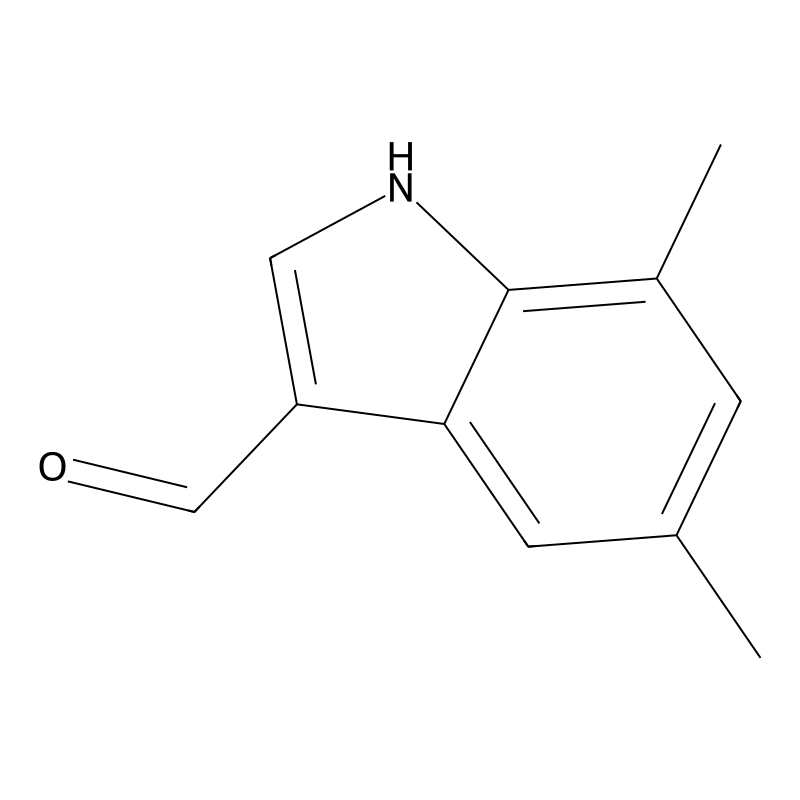

5,7-Dimethyl-1H-indole-3-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5,7-Dimethyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula and a molecular weight of 173.22 g/mol. It is classified as an indole derivative, which is a significant class of heterocyclic compounds known for their presence in various natural products and pharmaceuticals. The compound features a carbaldehyde functional group at the 3-position of the indole ring, along with methyl groups at the 5 and 7 positions, contributing to its unique chemical properties and biological activities .

- Nucleophilic Addition Reactions: The aldehyde group can react with nucleophiles, leading to the formation of alcohols or other derivatives.

- Condensation Reactions: It may participate in condensation reactions with amines or other nucleophiles to form imines or related compounds.

- Electrophilic Substitution Reactions: The indole ring can undergo electrophilic substitutions at positions that are not already substituted, allowing for further functionalization.

5,7-Dimethyl-1H-indole-3-carbaldehyde exhibits notable biological activities. Research indicates that compounds in the indole family often possess:

- Antimicrobial Properties: Some derivatives have shown effectiveness against various bacterial strains.

- Antioxidant Activity: The presence of the indole structure is associated with the ability to scavenge free radicals.

- Potential Anticancer Activity: Certain studies suggest that modifications on the indole scaffold can lead to compounds with anticancer properties, although specific data on this compound may be limited .

The synthesis of 5,7-dimethyl-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. Common methods include:

- Starting from Indole Derivatives: The synthesis can begin with 5,7-dimethylindole, which can be oxidized to introduce the aldehyde group.

- Formylation Reactions: Techniques such as the Vilsmeier-Haack reaction may be employed to introduce the formyl group directly onto the indole ring.

- Reactions with Aldehydes or Ketones: Other synthetic routes may involve condensation reactions between substituted indoles and appropriate aldehydes or ketones .

5,7-Dimethyl-1H-indole-3-carbaldehyde has several applications in various fields:

- Pharmaceutical Research: As a building block for synthesizing biologically active compounds.

- Chemical Synthesis: Utilized in organic synthesis for creating complex molecules due to its reactive aldehyde group.

- Material Science: Potential use in developing new materials or coatings due to its unique chemical properties .

Interaction studies involving 5,7-dimethyl-1H-indole-3-carbaldehyde typically focus on its binding affinities and biological effects when interacting with proteins or enzymes. These studies help elucidate its potential therapeutic roles and mechanisms of action. For example:

- Enzyme Inhibition Studies: Investigating how this compound might inhibit specific enzymes involved in disease pathways.

- Protein Binding Studies: Understanding how it interacts with various biological macromolecules can provide insights into its pharmacokinetics and dynamics .

Several compounds share structural similarities with 5,7-dimethyl-1H-indole-3-carbaldehyde. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Methylindole | Lacks additional methyl groups; simpler structure | |

| 7-Methylindole | Similar to 5-methyl but differs in substitution | |

| 5,6-Dimethylindole | Contains an additional methyl group | |

| 5,7-Dimethylindole | Lacks the carbaldehyde functional group | |

| Indole-3-carbaldehyde | Simpler indole structure without methyl groups |

These compounds illustrate the diversity within the indole family while highlighting how the specific substitutions on the indole ring define their unique properties and potential applications .